molecular formula C14H11FN4O2S B5850174 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole

Cat. No.: B5850174
M. Wt: 318.33 g/mol
InChI Key: HIDPUXQIPCYKOU-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: is a chemical compound with the molecular formula C14H11FN4O2S and a molecular weight of 318.3261 g/mol . This compound features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving an azide and a nitrile compound.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like .

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole: can be compared with other similar compounds such as:

  • 5-[(4-Chlorophenyl)sulfonylmethyl]-1-phenyltetrazole
  • 5-[(4-Bromophenyl)sulfonylmethyl]-1-phenyltetrazole
  • 5-[(4-Methylphenyl)sulfonylmethyl]-1-phenyltetrazole

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the fluorine atom in This compound imparts unique properties such as increased lipophilicity and metabolic stability.

Biological Activity

5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrazole Ring : The tetrazole ring can be synthesized through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions using chlorosulfonic acid or sulfur trioxide.
  • Fluorination : The incorporation of the fluorophenyl moiety can be achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. It has shown moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In a comparative study, the compound exhibited an IC50 value indicating significant antibacterial efficacy, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) : It demonstrated strong inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
  • Urease : The compound showed promising urease inhibition, making it a candidate for treating infections caused by urease-producing bacteria.

The IC50 values for AChE inhibition ranged from 1.13 to 6.28 µM, significantly lower than the standard reference thiourea (IC50 = 21.25 µM) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The sulfonamide functionality allows for effective binding to active sites on enzymes like AChE and urease.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or metabolic pathways, leading to cell death.

Case Studies

  • Study on Antibacterial Efficacy :
    • A recent study evaluated various tetrazole derivatives, including the fluorinated variant, against multiple bacterial strains. Results indicated that compounds with sulfonamide groups exhibited enhanced antimicrobial properties compared to their non-sulfonated counterparts .
  • Enzyme Inhibition Assessment :
    • In vitro assays demonstrated that this compound effectively inhibited AChE and urease enzymes, suggesting its potential as a therapeutic agent in managing conditions associated with these enzymes .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionHuman AChE1.13 - 6.28
Urease InhibitionUrease-producing bacteriaStrong

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDPUXQIPCYKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327086
Record name 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898653-16-2
Record name 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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